molecular formula C10H9NOS B8285920 7-Methoxyquinoline-4(1H)-thione

7-Methoxyquinoline-4(1H)-thione

Cat. No.: B8285920
M. Wt: 191.25 g/mol
InChI Key: ILWCBMQHHLQBCB-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-4(1H)-thione is a quinoline derivative characterized by a methoxy (-OCH₃) group at position 7 and a thione (-C=S) group at position 4 of the quinoline core (C₉H₅NOS framework). Quinoline derivatives are widely studied for their diverse pharmacological and synthetic applications, with substituent positions and functional groups critically influencing reactivity, stability, and bioactivity.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

7-methoxy-1H-quinoline-4-thione

InChI

InChI=1S/C10H9NOS/c1-12-7-2-3-8-9(6-7)11-5-4-10(8)13/h2-6H,1H3,(H,11,13)

InChI Key

ILWCBMQHHLQBCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=S)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues within the Quinoline Family

7-Methoxy-4-phenylquinoline-2-thiol
  • Core Structure: Quinoline with substituents at positions 4 (phenyl) and 2 (thiol, -SH).
  • Molecular Formula: C₁₆H₁₃NOS; Molecular Weight: 267.34.
  • Key Differences: The thiol group at position 2 (vs. thione at position 4) alters electronic properties and hydrogen-bonding capacity.
  • Applications: Used as an intermediate in synthesizing quinoline-2-thiol derivatives, highlighting its utility in organic chemistry .
1-Methoxy-4-oxoquinoline
  • Core Structure: Quinoline with substituents at positions 1 (methoxy) and 4 (oxo, -C=O).
  • Molecular Formula: C₁₀H₉NO₂; Molecular Weight: 175.17.
  • Key Differences :
    • The oxo group at position 4 is less polarizable than a thione, reducing nucleophilicity and altering redox behavior.
    • Methoxy at position 1 (vs. 7) modifies the electron density distribution across the aromatic system.
  • Implications : Likely exhibits distinct reactivity in substitution or coordination reactions compared to thione-containing analogs .

Heterocyclic Analogues

6-Methoxy-7-hydroxyquinazolin-4-one
  • Core Structure : Quinazoline (two nitrogen atoms at positions 1 and 3) with substituents at positions 6 (methoxy), 7 (hydroxyl), and 4 (oxo).
  • Molecular Formula : C₉H₈N₂O₃; Molecular Weight : 192.15.
  • Applications : Investigated for roles in chemotherapy and enzyme modulation due to quinazoline’s bioactivity profile .
Pyrazine-2(1H)-thione
  • Core Structure : Pyrazine (two adjacent nitrogen atoms) with a thione group at position 2.
  • Molecular Formula : C₄H₄N₂S; Molecular Weight : 112.15.
  • Key Differences: Smaller aromatic system with adjacent nitrogens, leading to weaker basicity compared to quinoline. Crystal packing dominated by N–H⋯N and C–H⋯S hydrogen bonds, contributing to a monoclinic lattice (space group P21/m) .
  • Applications : Demonstrates anticancer and antimicrobial activities, emphasizing the role of the thione group in bioactivity .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Reference
7-Methoxyquinoline-4(1H)-thione Quinoline 7-OCH₃, 4-thione ~177 (estimated) Synthesis of bioactive derivatives
7-Methoxy-4-phenylquinoline-2-thiol Quinoline 7-OCH₃, 4-Ph, 2-SH 267.34 Organic reagent preparation
1-Methoxy-4-oxoquinoline Quinoline 1-OCH₃, 4-oxo 175.19 Reactivity studies
6-Methoxy-7-hydroxyquinazolin-4-one Quinazoline 6-OCH₃, 7-OH, 4-oxo 192.17 Pharmaceutical intermediates
Pyrazine-2(1H)-thione Pyrazine 2-thione 112.15 Antimicrobial, anticancer

Key Findings and Implications

Thione vs. Oxo Groups: The thione group in this compound enhances nucleophilic reactivity and metal-binding capacity compared to oxo-containing analogs like 1-methoxy-4-oxoquinoline .

Substituent Position: Methoxy at position 7 (quinoline) vs. 6 (quinazoline) alters electronic effects, influencing interactions with biological targets (e.g., enzymes or DNA) .

Core Heterocycle: Quinoline derivatives generally exhibit greater aromatic stability and planarity than pyrazines, affecting solubility and solid-state packing .

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